molecular formula C17H15NO2 B5701462 N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide

N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B5701462
M. Wt: 265.31 g/mol
InChI Key: OOJYAMQBMMVSQK-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide, also known as Et-PMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. Et-PMA is a member of the phenylacetamide family of compounds and is known to possess analgesic and anti-inflammatory properties. In

Mechanism of Action

The exact mechanism of action of N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis. N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have anxiolytic and antidepressant properties in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its well-established synthesis method, which allows for the production of high yields and purity. N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide has also been extensively studied, which means that there is a large body of literature available on its properties and potential applications. One limitation of using N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its relatively high cost compared to other compounds with similar properties.

Future Directions

There are several future directions for research on N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide. One area of interest is its potential as a treatment for chronic pain. N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide has shown promising results in animal models of pain, and further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for anxiety and depression. N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide has shown anxiolytic and antidepressant properties in animal models, and further studies are needed to determine its potential as a therapeutic agent for these conditions. Finally, further studies are needed to fully understand the mechanism of action of N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide involves the reaction of 3-ethynylaniline and 4-methoxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis of N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide has been optimized to produce high yields and purity.

Scientific Research Applications

N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to possess analgesic properties in animal models of pain. N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models of arthritis.

properties

IUPAC Name

N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-3-13-5-4-6-15(11-13)18-17(19)12-14-7-9-16(20-2)10-8-14/h1,4-11H,12H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJYAMQBMMVSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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